molecular formula C20H17N3O4S B2725004 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 921905-87-5

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2725004
CAS RN: 921905-87-5
M. Wt: 395.43
InChI Key: PVOIJRNALSYQOA-UHFFFAOYSA-N
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Description

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, commonly known as EOBBD, is a synthetic compound that has gained significant attention in scientific research. EOBBD is a member of the benzofuran family and is known for its unique structure and potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

The compound N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, due to its structural similarity to other benzamide derivatives, may have potential applications in anticancer research. Studies on related compounds have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, derivatives of benzamide have been evaluated for their anticancer efficacy, showing higher activities than reference drugs in some cases (Ravinaik et al., 2021). This suggests that the compound could be explored for its anticancer properties, leveraging the structural characteristics that contribute to its bioactivity.

Anti-Inflammatory and Analgesic Properties

Further, the structural framework of this compound hints at possible anti-inflammatory and analgesic applications. Studies on similar compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating the potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020). The detailed understanding of such compounds' mechanism of action can provide insights into designing more effective and selective treatments for inflammation and pain management.

Antimicrobial Activities

Compounds bearing the benzamide moiety have also been explored for their antimicrobial properties. The synthesis of novel derivatives has led to compounds with good to moderate activity against a variety of microorganisms. This highlights the potential of this compound and related structures in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).

Antiviral and Antioxidant Potentials

The exploration of benzamide derivatives has extended into antiviral and antioxidant research as well, with studies demonstrating significant activities against specific viral strains and oxidative stress. These findings suggest a broad spectrum of potential therapeutic applications for this compound, warranting further investigation into its efficacy and mechanism of action in these areas (Yang et al., 2015).

properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-3-25-14-9-6-7-12-11-15(26-17(12)14)19-22-23-20(27-19)21-18(24)13-8-4-5-10-16(13)28-2/h4-11H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOIJRNALSYQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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